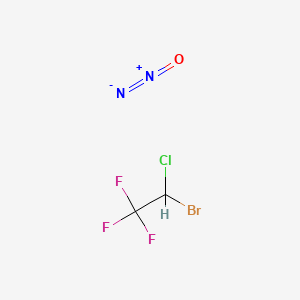

Halothane nitrous oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Halothane nitrous oxide is a combination of two inhalation anesthetics, halothane and nitrous oxide. Halothane, a halogenated hydrocarbon, is used for the induction and maintenance of general anesthesia. It is known for its rapid induction and minimal excitement during administration When used together, these compounds provide a balanced anesthesia with enhanced muscle relaxation and pain relief .

Métodos De Preparación

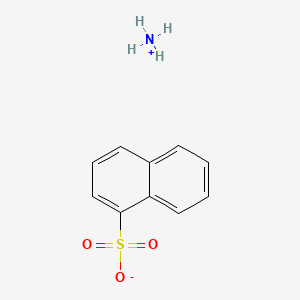

Synthetic Routes and Reaction Conditions: Halothane is synthesized through the halogenation of trichloroethylene with bromine and chlorine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective formation of halothane . Nitrous oxide is produced industrially by the thermal decomposition of ammonium nitrate, which is heated to around 240°C to yield nitrous oxide and water vapor .

Industrial Production Methods: The industrial production of halothane involves large-scale halogenation reactors where trichloroethylene is reacted with bromine and chlorine. The product is then purified through distillation and other separation techniques to obtain high-purity halothane . Nitrous oxide production involves the decomposition of ammonium nitrate in large reactors, followed by purification steps to remove impurities and ensure the gas meets medical-grade standards .

Análisis De Reacciones Químicas

Types of Reactions: Halothane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Nitrous oxide can participate in oxidation-reduction reactions and can act as an oxidizing agent in certain chemical processes .

Major Products Formed: The major products formed from the reactions of halothane include trifluoroacetic acid and bromide ions when it undergoes oxidative metabolism in the liver . Nitrous oxide, when used as an oxidizing agent, can produce nitrogen and oxygen as major products .

Aplicaciones Científicas De Investigación

Halothane nitrous oxide has a wide range of scientific research applications. In chemistry, it is used to study the effects of anesthetics on chemical reactions and molecular interactions . In biology, it is used to investigate the physiological effects of anesthesia on various biological systems . In medicine, this compound is used in surgical procedures to provide anesthesia and pain relief . Additionally, it has applications in the study of neurophysiology and the mechanisms of anesthetic action .

Mecanismo De Acción

Halothane exerts its effects by acting on multiple ion channels, including potassium channels in cholinergic neurons, which ultimately depresses nerve conduction, breathing, and cardiac contractility . Nitrous oxide acts on the central nervous system by modulating the activity of neurotransmitters and ion channels, leading to analgesia and anesthesia . The combination of halothane and nitrous oxide provides a synergistic effect, enhancing the overall anesthetic and analgesic properties .

Comparación Con Compuestos Similares

Halothane nitrous oxide can be compared with other inhalation anesthetics such as isoflurane, sevoflurane, and desflurane. These compounds share similar anesthetic properties but differ in their chemical structures, solubilities, and pharmacokinetics . Halothane is unique in its rapid induction and minimal excitement during administration, while nitrous oxide is known for its analgesic properties and rapid onset of action . Other similar compounds include methoxyflurane and enflurane, which also have distinct pharmacological profiles .

Propiedades

Número CAS |

39298-15-2 |

|---|---|

Fórmula molecular |

C2HBrClF3N2O |

Peso molecular |

241.39 g/mol |

Nombre IUPAC |

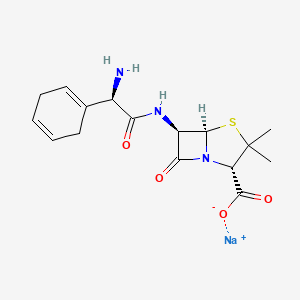

2-bromo-2-chloro-1,1,1-trifluoroethane;nitrous oxide |

InChI |

InChI=1S/C2HBrClF3.N2O/c3-1(4)2(5,6)7;1-2-3/h1H; |

Clave InChI |

CYYHGESEUSOULR-UHFFFAOYSA-N |

SMILES canónico |

C(C(F)(F)F)(Cl)Br.[N-]=[N+]=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.